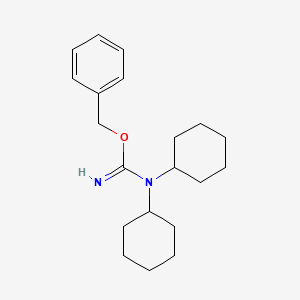

Benzyl dicyclohexylcarbamimidate

Description

Contextualization within the Carbodiimide (B86325) and Carbamimidate Class

Benzyl (B1604629) dicyclohexylcarbamimidate belongs to the carbamimidate class of organic compounds, which is intrinsically linked to the well-known carbodiimides. Carbodiimides are characterized by the functional group RN=C=NR. wikipedia.org They are highly reactive compounds, widely recognized for their role as coupling agents in organic synthesis, most notably in the formation of amide bonds during peptide synthesis. creative-peptides.comthermofisher.com

A prominent and historically significant example of a carbodiimide is N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org The reactivity of carbodiimides like DCC stems from their ability to activate carboxylic acids. This activation occurs through the reaction of the carbodiimide with a carboxyl group, leading to the formation of a highly reactive O-acylisourea intermediate. creative-peptides.comthermofisher.comfiveable.me This intermediate can then react with a nucleophile, such as an amine, to form a stable amide bond, regenerating the carbodiimide as a urea (B33335) byproduct (in the case of DCC, dicyclohexylurea). wikipedia.orgcreative-peptides.com

Benzyl dicyclohexylcarbamimidate is itself an O-alkylisourea, a type of carbamimidate. It is formed from the reaction between N,N'-dicyclohexylcarbodiimide (DCC) and benzyl alcohol. lookchem.com In this structure, the benzyl group is attached to the oxygen atom of the isourea core, which is substituted with two cyclohexyl groups on the nitrogen atoms. This places it directly within the family of reactive intermediates derived from carbodiimide chemistry. While O-acylisoureas are transient species in peptide coupling, stable O-alkylisoureas like this compound can be isolated and used as reagents in their own right. researchgate.net

Historical Development and Evolution of Carbamimidate Chemistry

The history of carbamimidate chemistry is closely tied to the development and understanding of carbodiimides. The first synthesis of a carbodiimide was reported in the 19th century. ontosight.ai However, their synthetic utility was not broadly recognized until the mid-20th century. A pivotal moment in the evolution of this chemical class was the work of Sheehan and Hess in 1955, who introduced N,N'-dicyclohexylcarbodiimide (DCC) as an effective reagent for peptide bond formation. creative-peptides.com This discovery revolutionized peptide synthesis and established carbodiimides as indispensable tools for chemists. creative-peptides.compeptide.com

The widespread adoption of DCC and other carbodiimides for amide and ester synthesis led to extensive studies of their reaction mechanisms. peptide.com This research illuminated the critical role of the O-acylisourea intermediate. creative-peptides.comfiveable.me Initially viewed simply as a transient species, the understanding of these carbamimidate intermediates grew, including their potential for undesired side reactions, such as rearrangement to stable N-acylureas. fiveable.mepeptide.com This deeper mechanistic understanding spurred the development of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve the efficiency of couplings by forming more stable active esters. fiveable.mewikipedia.org

The evolution of carbamate (B1207046) chemistry, a related field, also provides context. While carbamates have a different functional group (R₂NC(O)OR), methods for their synthesis have been developed over many years, including rearrangements like the Hofmann and Curtius reactions. nih.govacs.org The study of O-alkylisoureas, such as this compound, represents a branch of this broader historical development, where intermediates of powerful coupling reactions are harnessed as useful synthetic reagents themselves. researchgate.net The isolation and use of such compounds signify a mature understanding of the reaction pathways of the parent carbodiimides.

Research Significance and Potential Academic Impact of this compound

The research significance of this compound lies primarily in its utility as a reagent in organic synthesis, particularly as an alkylating agent. researchgate.net As a stable O-alkylisourea, it serves as a convenient source for transferring a benzyl group to various nucleophiles under specific reaction conditions.

Detailed research findings have demonstrated its application as an O-benzylating agent. For instance, O-alkylisoureas are used for the selective S-alkylation of compounds like 3H-benzothiazole-2-thione and 3H-benzoxazole-2-thione. The use of O-primary-alkylisoureas in these reactions proceeds under mild conditions to give high yields. It has also been reported as a reagent in the regiospecific O-alkylation of tetronic acids.

Furthermore, this compound is a precursor for the synthesis of other valuable chemical entities. Its reaction with various substrates can lead to the formation of downstream products such as S-benzylmercaptoacetic acid and benzyl 1-O-methyl-2,3,4-tri-O-benzyl-β-D-glucopyranuronate. lookchem.com The academic impact of this compound is rooted in its role as a tool for constructing complex molecules, offering an alternative to other benzylating agents which may require harsher conditions or have different reactivity profiles. Its use contributes to the broader toolkit available to synthetic chemists for the strategic introduction of benzyl groups, a common protecting group and structural motif in organic chemistry.

Chemical Data for this compound

| Property | Value |

| CAS Number | 6738-17-6 lookchem.com |

| Molecular Formula | C₂₀H₃₀N₂O lookchem.com |

| Molecular Weight | 314.47 g/mol lookchem.com |

| Synonyms | O-benzyl-N,N'-dicyclohexyl-isourea, Carbamimidic acid, N,N'-dicyclohexyl-, phenylmethyl ester lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 6 lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

benzyl N,N-dicyclohexylcarbamimidate |

InChI |

InChI=1S/C20H30N2O/c21-20(23-16-17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1,4-5,10-11,18-19,21H,2-3,6-9,12-16H2 |

InChI Key |

LWOUSWYXTYQZKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=N)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Dicyclohexylcarbamimidate and Analogues

Primary Synthetic Pathways and Reaction Conditions

The formation of carbamimidates, including benzyl (B1604629) dicyclohexylcarbamimidate, can be achieved through several key synthetic routes. These methods often involve the reaction of readily available starting materials under specific conditions to yield the desired products.

Synthesis via Nucleophilic Addition of Amines to Isocyanates

A fundamental and widely employed method for the synthesis of carbamimidate-related structures involves the nucleophilic addition of amines to isocyanates. rsc.orgresearchgate.net This reaction pathway is characterized by the attack of a nucleophilic amine on the electrophilic carbon atom of the isocyanate group. rsc.org The reactivity of the isocyanate is influenced by the electronic nature of its substituent; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reactivity. rsc.org

The general mechanism proceeds through a two-step process:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate.

Proton Transfer: A subsequent proton transfer results in the formation of the final urea (B33335) or a related derivative. rsc.org

This methodology has been successfully applied in multicomponent reactions for the synthesis of complex molecules. For instance, a gold-catalyzed three-component reaction of imines, terminal alkynes, and p-toluenesulfonylisocyanate has been developed to produce cyclic carbamimidates. rsc.orgnih.gov In this process, a propargylamine (B41283) is generated in situ from the imine and alkyne, which is then trapped by the isocyanate to form an acyclic urea that subsequently cyclizes. rsc.org

Catalytic Approaches to Carbamimidate Formation

Catalysis plays a crucial role in enhancing the efficiency and selectivity of carbamimidate synthesis. Various metal catalysts and organocatalysts have been explored to facilitate these transformations.

Gold Catalysis: Gold(I) complexes have proven to be particularly effective catalysts for the synthesis of cyclic carbamimidates. rsc.orgnih.govrsc.org These catalysts exhibit carbophilic π-acidity, which allows them to activate alkynes towards nucleophilic attack. rsc.orgnih.govrsc.org A notable example is a three-component reaction involving imines, terminal alkynes, and a sulfonylisocyanate, catalyzed by a monophosphine gold(I) complex. rsc.orgnih.gov The proposed mechanism involves the gold-catalyzed formation of a propargylamine, which then reacts with the isocyanate. The subsequent intramolecular cyclization is also activated by the gold catalyst. beilstein-journals.org

Silver Catalysis: Silver catalysts, often in the form of silver triflate, are also utilized in multicomponent reactions to synthesize nitrogen-containing heterocycles. For instance, silver triflate can catalyze the three-component reaction of alkynylbenzaldehydes, primary amines, and a nucleophile to generate 1,3-disubstituted-1,2-dihydroisoquinolines. beilstein-journals.org In the context of carbamimidate-related structures, silver catalysts have been employed in chemo- and enantioselective intramolecular aziridination reactions of carbamimidates. chemrxiv.orgresearchgate.net

Other Catalytic Systems: Other catalytic systems, such as those based on palladium, have also been developed. For example, a palladium-catalyzed reaction has been used to combine sulfonyl azides with carbon monoxide to generate an isocyanate intermediate, which then reacts with an amine. rsc.org

Advanced Synthetic Strategies and Improvements

To address the challenges associated with traditional synthetic methods and to access more complex and stereochemically defined carbamimidates, advanced synthetic strategies have been developed.

Stereoselective Synthesis of Chiral Carbamimidates

The development of enantioselective methods for the synthesis of chiral carbamimidates is of significant interest due to the importance of chiral molecules in pharmaceuticals and materials science. rsc.orgnih.gov A successful approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction.

In the gold(I)-catalyzed three-component reaction mentioned earlier, an enantioselective variant was developed using a chiral trans-1-diphenylphosphino-2-arylsulfamidocyclohexane ligand. rsc.orgnih.govrsc.org This strategy has provided moderate to excellent levels of enantioselectivity (41–95% ee) for a variety of N-arylbenzylidene anilines. rsc.orgnih.gov The choice of ligand is critical, as traditional biaryl bisphosphine ligands were found to be ineffective in the cyclization step. rsc.org

Silver-catalyzed intramolecular aziridinations of homoallylic carbamimidates have also been rendered highly enantioselective through the use of a chiral silver-BOX complex. chemrxiv.orgresearchgate.net This method allows for the conversion of various homoallylic carbamimidates into bicyclic aziridines with good to excellent yields and high enantioselectivities (up to 99% ee). chemrxiv.org

Polymer-Supported Reagents in Carbamimidate Synthesis

The use of polymer-supported reagents offers a practical and efficient approach for the clean synthesis of chemical compounds, including carbamates, which are structurally related to carbamimidates. cam.ac.ukresearchgate.net These solid-phase reagents facilitate product purification, as they can be easily removed from the reaction mixture by filtration. researchgate.netchemistryviews.org

A notable example is the use of a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) as a reusable catalyst for the three-component coupling reaction of CO₂, amines, and alkyl halides to produce carbamates. researchgate.netchemistryviews.orgnih.gov This method operates under mild conditions (1 atm of CO₂, room temperature) and allows for the synthesis of a wide range of carbamates in high yields. chemistryviews.orgnih.gov The PS-DBU catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.netnih.gov While this example focuses on carbamates, the principles can be extended to the synthesis of carbamimidates, offering a more sustainable and streamlined synthetic process. Other polymer-supported reagents, such as polymer-supported chloroformate resin, have also been developed for carbamate (B1207046) synthesis. researchgate.net

Mechanistic Investigations of Carbamimidate Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. The formation of carbamimidates and related compounds often involves complex multi-step pathways.

In the gold-catalyzed three-component synthesis of cyclic carbamimidates, the proposed mechanism begins with the coordination of the alkyne to the gold catalyst, which increases the acidity of the acetylenic proton. beilstein-journals.org Deprotonation by the imine generates an iminium ion and a gold(I)-acetylide. These species then combine to form a propargylamine, regenerating the gold catalyst. The propargylamine is subsequently trapped by p-toluenesulfonylisocyanate to yield an acyclic urea. The alkyne moiety of this urea then coordinates to the gold catalyst, facilitating a 5-exo-dig cyclization via nucleophilic attack of the urea oxygen. A final proton transfer releases the cyclic carbamimidate product and regenerates the active catalyst. beilstein-journals.org

The formation of carbamates from the reaction of amines and carbon dioxide has also been the subject of detailed mechanistic studies. rsc.orgnewcastle.edu.auacs.org Several pathways have been proposed, including a nucleophilic self-carboxylation path, a concerted path where a superbase activates and deprotonates the nucleophile at the transition state, and a path involving a zwitterionic superbase-CO₂ adduct. rsc.org Computational and experimental results suggest that the concerted pathway is often the most likely. rsc.org

The mechanism of imine and enamine formation, which can be a key step in some carbamimidate syntheses, involves the nucleophilic addition of an amine to a carbonyl group to form a carbinolamine intermediate. libretexts.org This is followed by dehydration to yield the imine or enamine. libretexts.org

Nucleophilic Attack and Intermediate Formation

The process can be summarized as follows:

Activation of the carbodiimide (B86325) by a catalyst.

Nucleophilic addition of benzyl alcohol to the activated carbodiimide.

Proton transfer to form the O-benzyl-N,N'-dicyclohexylisourea intermediate. soton.ac.uk

This intermediate can then rearrange to the more thermodynamically stable benzyl dicyclohexylcarbamimidate, or it can be used in subsequent reactions.

Role of Leaving Groups and Catalysts in Reaction Kinetics

In the synthesis of this compound from benzyl alcohol and dicyclohexylcarbodiimide (B1669883), the concept of a traditional leaving group is less direct than in typical substitution reactions. Instead, the reaction proceeds through an addition-rearrangement mechanism. The efficiency of the reaction is, however, significantly influenced by the use of catalysts.

Copper(II) chloride (CuCl₂) has been effectively employed as a catalyst in the synthesis of the isomeric O-benzyl-N,N'-dicyclohexylisourea. redalyc.orgscielo.org.pe The copper ion coordinates to the nitrogen atom of the carbodiimide, which enhances the electrophilicity of the central carbon atom. soton.ac.uk This activation facilitates the nucleophilic attack by the alcohol. The catalytic cycle of copper is a key factor in the reaction kinetics, enabling the reaction to proceed under milder conditions and with higher efficiency. beilstein-journals.orgbeilstein-journals.org Other Lewis acids can also be employed to catalyze this type of reaction. acs.org

The general mechanism for the copper-catalyzed synthesis of the isourea intermediate is depicted below:

Coordination: Cu²⁺ coordinates with a nitrogen atom of DCC.

Nucleophilic Attack: Benzyl alcohol attacks the activated carbodiimide.

Proton Transfer: A proton is transferred, leading to the formation of the O-benzyl-N,N'-dicyclohexylisourea and regeneration of the catalyst. soton.ac.uk

Optimization of Synthetic Parameters for Scalability and Yield

The successful synthesis of this compound with high yield and purity, particularly on a larger scale, necessitates the careful optimization of several reaction parameters.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the synthesis of this compound and its analogues. The solvent must be capable of dissolving the reactants and the catalyst while not interfering with the reaction mechanism.

For the synthesis of O-benzyl-N,N'-dicyclohexylisourea, a mixture of a non-polar solvent and a more polar ether is often used for purification by column chromatography, such as n-hexane and diethyl ether. redalyc.orgscielo.org.pe Tetrahydrofuran (THF) has also been used as a reaction solvent. redalyc.orgscielo.org.pe The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the reaction rate and selectivity. mdpi.com In copper-catalyzed reactions, the solvent can also coordinate with the copper center, which can modulate its catalytic activity. mdpi.com

| Solvent System | Role | Observation | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Reaction Solvent | Used in the synthesis of O-benzyl-N,N'-dicyclohexylisourea. | redalyc.orgscielo.org.pe |

| n-hexane / diethyl ether | Chromatography Eluent | Effective for purification of the product. | redalyc.orgscielo.org.pe |

| Dichloromethane (DCM) | Reaction Solvent | Often used in DCC coupling reactions. | chemspider.com |

Temperature and Pressure Influence on Synthesis

The effect of pressure on the reaction between alcohols and carbodiimides is not extensively documented for this specific synthesis. However, for reactions involving gaseous reactants or where a change in volume occurs, pressure can significantly influence the reaction equilibrium and rate. In the context of the synthesis of this compound, the reaction is typically carried out at atmospheric pressure.

| Temperature (°C) | Reaction Time | Yield (%) | Compound | Reference |

|---|---|---|---|---|

| 60 | 24 hours | 87 | O-benzyl-N,N'-dicyclohexylisourea | redalyc.orgscielo.org.pe |

| 40 | 48 hours | 65 | 2-But-2-enyl-1,3-dicyclohexylisourea | redalyc.org |

| Room Temperature | 24 hours | 90 | 1,3-Dicyclohexyl-2-(2-methyl-allyl)-isourea | redalyc.org |

Reagent Stoichiometry and Purity Considerations

The stoichiometry of the reactants, benzyl alcohol and dicyclohexylcarbodiimide, is a key factor in maximizing the yield and minimizing waste. In the reported synthesis of O-benzyl-N,N'-dicyclohexylisourea, a 1:1 molar ratio of benzyl alcohol to DCC was used, with a catalytic amount of CuCl₂. redalyc.orgscielo.org.pe Using an excess of one reactant can be a strategy to drive the reaction to completion, but it can also complicate the purification process.

The purity of the reagents is also paramount. Dicyclohexylcarbodiimide is sensitive to moisture and can hydrolyze to form dicyclohexylurea (DCU), which is a common impurity in these reactions and can be difficult to remove. Therefore, using high-purity, dry reagents and solvents is essential for a clean reaction and high yield. The purity of the benzyl alcohol will also directly affect the purity of the final product.

| Reagent | Stoichiometric Ratio (relative to Benzyl Alcohol) | Role | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1 | Electrophile | redalyc.orgscielo.org.pe |

| Copper(II) Chloride (CuCl₂) | Catalytic | Catalyst | redalyc.orgscielo.org.pe |

Advanced Spectroscopic and Structural Elucidation of Benzyl Dicyclohexylcarbamimidate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Benzyl (B1604629) dicyclohexylcarbamimidate, recorded in deuterated chloroform (B151607) (CDCl₃), provides a distinct fingerprint of its proton environments. The aromatic protons of the benzyl group appear as a multiplet in the downfield region, a characteristic of protons attached to a benzene (B151609) ring. The benzylic methylene (B1212753) protons (O-CH₂-Ar) are observed as a sharp singlet, indicating no adjacent protons to couple with. The protons on the two cyclohexyl rings produce a series of complex multiplets in the upfield region, consistent with the various diastereotopic and conformationally restricted environments of the axial and equatorial protons. rsc.org

Table 1: ¹H NMR Spectroscopic Data for Benzyl Dicyclohexylcarbamimidate in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.23 | Multiplet | 5H, Aromatic (C₆H₅) |

| 5.03 | Singlet | 2H, Benzylic (O-CH₂) |

| 3.37 | Singlet | 1H, N-H |

| 3.11 | Multiplet | 1H, Cyclohexyl (N-CH) |

| 2.74 | Singlet | 1H, Cyclohexyl (N-CH) |

| 1.90-1.00 | Multiplet | 20H, Cyclohexyl (-CH₂) |

Note: The assignments of the complex cyclohexyl region are generalized. Specific assignments would require advanced 2D NMR techniques.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The most downfield signal is attributed to the imine carbon (C=N) of the carbamimidate functional group. The carbons of the aromatic ring appear in their characteristic region (120-140 ppm). The benzylic carbon signal is found further upfield, followed by the signals for the methine (N-CH) and methylene (-CH₂) carbons of the two non-equivalent cyclohexyl rings.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 150.8 | Imine Carbon (C=N) |

| 137.7 | Aromatic Carbon (Quaternary, C-O) |

| 128.5 | Aromatic Carbons (CH) |

| 127.7 | Aromatic Carbons (CH) |

| 127.0 | Aromatic Carbons (CH) |

| 66.1 | Benzylic Carbon (O-CH₂) |

| 55.3 | Cyclohexyl Carbon (N-CH) |

| 49.9 | Cyclohexyl Carbon (N-CH) |

| 34.5 - 24.2 | Cyclohexyl Carbons (-CH₂) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular puzzle, especially for complex structures. enu.kzenu.kzresearchgate.net

COSY (Correlation Spectroscopy): This experiment would map out all the proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity of the protons within each cyclohexyl ring, distinguishing between the different spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This technique would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the benzylic proton singlet at 5.03 ppm to the carbon signal at 66.1 ppm, and similarly for all C-H bonds in the cyclohexyl rings. nih.gov

Correlations from the benzylic protons (O-CH₂) to the aromatic carbons and, crucially, to the imine carbon (C=N), confirming the connection of the benzyl group to the carbamimidate core.

Correlations from the N-H proton and the adjacent cyclohexyl methine protons to the imine carbon, establishing the connectivity of the dicyclohexyl groups to the nitrogen atoms of the core structure.

The combined use of these 1D and 2D NMR techniques provides an unambiguous and detailed structural confirmation of this compound. enu.kzresearchgate.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary. jasco-global.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. For instance, the IR spectrum of the related compound N,N'-dicyclohexylcarbodiimide shows a very strong, characteristic absorption for the N=C=N stretch around 2100-2150 cm⁻¹, which would be absent in the target molecule. nist.gov Instead, a C=N imine stretch is expected.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3080 | C-H Stretch | Aromatic (sp² C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1640-1690 | C=N Stretch | Imine |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~1250-1050 | C-O Stretch | Aryl-alkyl ether |

| ~1250-1020 | C-N Stretch | Amine/Imine |

These are predicted values based on characteristic functional group frequencies. libretexts.org

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent complementary technique to FT-IR. libretexts.org A Raman spectrum provides a chemical fingerprint that can be used for identification and structural analysis. researchgate.net

For this compound, prominent Raman signals would be expected for the symmetric vibrations of the aromatic and cyclohexyl rings. A strong, sharp peak around 1000 cm⁻¹, characteristic of the symmetric ring-breathing mode of the monosubstituted benzene ring, would be a key feature. The C=N imine bond is also Raman active and would provide a confirmatory signal. The numerous C-C and C-H bonds within the non-polar cyclohexyl groups would also produce a series of distinct bands in the spectrum, providing further structural confirmation. nih.govmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms its molecular mass and provides insights into its structural components through characteristic fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS analysis using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument has been reported. wisc.edu The experimentally determined mass corresponds closely to the calculated mass of the protonated molecule [M+H]⁺, confirming its molecular formula.

| Parameter | Value |

| Molecular Formula | C₂₀H₃₀N₂O |

| Ion | [C₂₀H₃₀N₂OH]⁺ |

| Calculated m/z | 315.2431 |

| Found m/z | 315.2442 wisc.edu |

This interactive table summarizes the high-resolution mass spectrometry data for the protonated form of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds, as it typically produces intact molecular ions with minimal fragmentation. chemos.de In the analysis of this compound, ESI-MS is used to generate the protonated molecular ion [M+H]⁺, as detailed in the HRMS section. wisc.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. psds.ac.uk This technique allows for the detailed measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of a molecule's connectivity and conformation in the solid state.

While X-ray crystallography would be the ideal method to elucidate the solid-state structure of this compound, a search of publicly available crystallographic databases reveals no specific crystal structure determination for this compound. wisc.edudatacc.orgfiz-karlsruhe.denih.gov Therefore, precise experimental data for the following parameters are not available.

Unit Cell Parameters and Crystal Packing

Should a single crystal of this compound be successfully grown and analyzed, X-ray diffraction would determine its crystal system, space group, and the dimensions of the unit cell (the basic repeating block of the crystal lattice). tsijournals.com These parameters govern how the individual molecules pack together in the crystal, influencing physical properties such as density and melting point. The packing arrangement would likely be stabilized by intermolecular forces like van der Waals interactions.

Chiroptical Spectroscopy for Stereochemical Purity (if applicable for derivatives)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov This method is highly sensitive to the stereochemistry of a compound. nih.gov

For the parent compound, this compound, this analysis is not typically applicable. Although the cyclohexyl rings contain chiral centers, the compound is generally synthesized and used as a mixture of stereoisomers. However, if a specific chiral derivative of this compound were to be synthesized or resolved, chiroptical spectroscopy would be an essential tool to confirm its stereochemical purity and assign its absolute configuration. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical aspects of chiral molecules. ntu.edu.sglibretexts.org It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the conformation and electronic transitions of chiral chromophores. ntu.edu.sgunivr.it For this compound, which possesses chiral centers, CD spectroscopy would be instrumental in elucidating its three-dimensional structure in solution.

A typical CD spectroscopic analysis would involve dissolving the compound in a suitable transparent solvent and recording the spectrum over a range of ultraviolet (UV) wavelengths. The resulting spectrum, a plot of molar ellipticity ([θ]) versus wavelength, would be expected to show distinct Cotton effects—positive or negative peaks—corresponding to the electronic transitions of the molecule's chromophores, such as the phenyl ring and the carbamimidate group. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformational preferences of the molecule.

Hypothetical Research Findings and Data:

To illustrate the expected data from such an analysis, a hypothetical data table is presented below. It is important to emphasize that this data is not based on actual experimental results for this compound but represents the type of information that would be obtained from a CD spectroscopic study.

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Assignment (Hypothetical) |

| ~260 | Positive | π → π* transition of the benzyl group |

| ~220 | Negative | n → π* transition of the carbamimidate group |

The analysis of such data would involve correlating the observed Cotton effects with theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), to assign the absolute configuration of the stereocenters within the dicyclohexyl groups.

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. leidenuniv.nl ORD and CD are closely related phenomena, and an ORD spectrum can, in principle, be derived from a CD spectrum through the Kramers-Kronig relations. nih.gov

An ORD measurement for this compound would provide complementary information to its CD spectrum. The resulting ORD curve, a plot of specific rotation [α] against wavelength, would exhibit plain or anomalous dispersion. A plain curve shows a monotonic increase or decrease in rotation with decreasing wavelength, while an anomalous curve shows one or more peaks and troughs, which are associated with the Cotton effects observed in the CD spectrum.

Hypothetical Research Findings and Data:

Similar to the CD spectroscopy section, the following table presents hypothetical ORD data for this compound to demonstrate the expected format of experimental results.

| Wavelength (nm) | Specific Rotation [α] (deg) |

| 589 (D-line) | +X.X |

| 450 | +Y.Y |

| 300 | +Z.Z |

| 270 | Peak |

| 230 | Trough |

The specific rotation at the sodium D-line (589 nm) is a standard characterization parameter for chiral compounds. The shape of the ORD curve, particularly the positions and signs of the peaks and troughs in an anomalous curve, would provide further confirmation of the stereochemical assignments made from CD spectroscopy.

Reactivity Profiles and Mechanistic Pathways of Benzyl Dicyclohexylcarbamimidate

Nucleophilic Reactivity at the Imine Carbon

The imine carbon in benzyl (B1604629) dicyclohexylcarbamimidate is electrophilic, making it susceptible to nucleophilic attack. However, imines are generally less electrophilic than aldehydes and ketones because a nucleophilic attack would result in an intermediate with an unfavorable negative charge on the nitrogen atom. nih.gov The reactivity of the imine can be enhanced by acid catalysis, which protonates the imine nitrogen to form an iminium cation, a much more reactive electrophile. nih.gov

The nucleophilic addition of amines to the imine carbon is a key step in imine and enamine formation. libretexts.orglibretexts.org This reversible process begins with the attack of a primary amine on the carbonyl group (in the context of imine synthesis) to form a carbinolamine intermediate, which then dehydrates to the imine. libretexts.org The reaction rate is sensitive to pH, reaching a maximum at weakly acidic conditions (around pH 4-5). libretexts.org At low pH, the amine nucleophile is protonated and non-reactive, while at high pH, the concentration of the acid catalyst is too low. libretexts.org

The inherent reactivity of imines towards nucleophiles can be a limiting factor in some synthetic applications. To overcome this, strategies are employed to increase the electrophilicity of the imine carbon. This can be achieved through the formation of activated imines or by quaternizing the nitrogen atom with an electrophile to form an N-acyliminium intermediate. beilstein-journals.org

Electrophilic Reactivity of the Benzyl Moiety

The benzyl group of benzyl dicyclohexylcarbamimidate can participate in electrophilic aromatic substitution (EAS) reactions. The rate and position of substitution on the benzene (B151609) ring are influenced by the nature of the substituent already present. masterorganicchemistry.commsu.edu Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. msu.edu

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS reactions compared to benzene. masterorganicchemistry.com These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups withdraw electron density, slowing down the reaction rate. masterorganicchemistry.com Most deactivating groups direct substitution to the meta position, with the exception of halogens, which are deactivating but ortho-, para-directing. libretexts.org

The substituent attached to the benzylic position influences the reactivity of the aromatic ring. For example, in the nitration of benzyl derivatives, the nature of the group attached to the benzyl carbon can affect the reaction rate and the ratio of ortho to para products. masterorganicchemistry.com The steric bulk of a substituent can also play a role; for instance, a large t-butyl group on a benzene ring favors para substitution due to steric hindrance at the ortho positions.

Hydrolytic Stability and Decomposition Pathways

Information regarding the specific hydrolytic stability and decomposition pathways of this compound is not extensively detailed in the provided search results. However, general principles of imine chemistry suggest that the C=N bond is susceptible to hydrolysis, which would lead to the formation of benzyl alcohol and dicyclohexylurea. The rate of hydrolysis is typically pH-dependent.

In the context of drug delivery, gradually hydrolyzable materials, such as certain polymers, can be used to achieve sustained release of active agents. googleapis.com This implies that the stability of a compound towards hydrolysis can be a critical factor in its application.

Thermal and Photochemical Reactivity

The thermal and photochemical reactivity of this compound is not specifically described in the provided results. However, studies on related organosilicon compounds show that thermal and photochemical reactions can lead to complex isomerizations and rearrangements. mdpi.com For example, photochemical 1,3-silyl migration in allylsilanes has been observed. mdpi.com It is plausible that this compound could undergo thermal or photochemical reactions involving the benzyl group or the dicyclohexyl substituents, but specific pathways are not documented.

Rearrangement Reactions and Isomerization

Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule to form a new structural isomer. fiveable.me These reactions can be initiated by various factors, including the formation of carbocation intermediates. cambridgescholars.com

This compound can participate in thermal guanidine (B92328) metathesis (TGM), a reversible reaction involving the exchange of N-substituents on the guanidine core. wwu.edursc.org This process is under thermodynamic control and is thought to proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edursc.org

Key factors influencing the rate and equilibrium of TGM are steric congestion around the guanidine core and the nature of the substituents (alkyl vs. aryl). wwu.edursc.org Guanidines with bulky substituents or those composed entirely of alkyl groups tend to react slower. wwu.edu The less sterically hindered guanidine structure is generally favored at equilibrium. wwu.edu

Table 1: Factors Influencing Thermal Guanidine Metathesis (TGM)

| Factor | Effect on Reaction Rate | Effect on Equilibrium |

|---|---|---|

| Steric Hindrance | Slower for more hindered guanidines wwu.edu | Favors less sterically hindered product wwu.edu |

| Substituent Type | Slower for alkyl vs. aryl substituents wwu.edu | - |

Skeletal rearrangements can be triggered by specific reaction conditions, often involving the formation of cationic intermediates. nih.gov For instance, the hydrogenation of sterically hindered isobornyl N,N′-dicyclohexylcarbamimidate is accompanied by a skeletal rearrangement. thieme-connect.de

In other systems, cationic rearrangements of substituted dihydropyrans can lead to diverse molecular skeletons. nih.gov These transformations can be influenced by the choice of solvent and the presence of Lewis acids. nih.gov Similarly, radical-mediated processes can also induce skeletal rearrangements. fiveable.meescholarship.org For example, the Hofmann rearrangement of amides can be used to produce carbamates. organic-chemistry.org The Gabriel-Colman rearrangement is another example, where a phthalimido ester rearranges to form a substituted isoquinoline (B145761) in the presence of a strong base. wikipedia.org

Applications in Advanced Organic Synthesis and Reagent Development

Strategic Utility in Complex Molecule Synthesis

The construction of intricate molecular architectures, such as those found in natural products, demands a high degree of selectivity and efficiency in chemical transformations. Reagents that can act as both an activating agent and a carrier for a protecting group are of significant interest.

The chemistry of protecting groups is significantly influenced by the demands of natural product synthesis. researchgate.net Benzyl (B1604629) dicyclohexylcarbamimidate serves as a key reagent in the preparation of benzyl α-hydroxyesters, which are valuable synthons for more complex derivatives. researchgate.netscielo.org.pe This is achieved through a modified Steglich esterification where O-benzyl-N,N'-dicyclohexylisourea acts as a mild esterifying agent for α-hydroxycarboxylic acids. scielo.org.peredalyc.org The resulting α-hydroxyesters can be further elaborated into various complex structures. The synthesis of highly functionalized furan-2-ones and pyrrol-2-ones, which are common scaffolds in natural products, often begins with simple α-hydroxy or α-amino esters. uni-bayreuth.de

The utility of O-benzyl-N,N'-dicyclohexylisourea in synthesizing these precursors is highlighted by its application with various α-hydroxy acids, leading to the corresponding benzyl esters in high yields. This method provides a reliable route to key intermediates for further synthetic transformations.

Table 1: Synthesis of Benzyl α-Hydroxyesters using O-Benzyl-N,N'-dicyclohexylisourea This table is interactive. You can sort and filter the data.

| α-Hydroxy Acid Precursor | Resulting Benzyl Ester | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxybutanoic acid | Benzyl 2-hydroxybutanoate | High | redalyc.org |

| 2-Hydroxyhexanoic acid | Benzyl 2-hydroxyhexanoate | High | researchgate.net |

| 2-Hydroxy-3-methylbutanoic acid | Benzyl 2-hydroxy-3-methylbutanoate | High | researchgate.net |

| 2-Cyclopentyl-2-hydroxyacetic acid | Benzyl 2-cyclopentyl-2-hydroxyacetate | High | researchgate.net |

Chiral organophosphorus compounds are a critical class of molecules with wide-ranging applications, from medicinal chemistry to asymmetric catalysis. rsc.orgresearchgate.net Their synthesis, particularly with precise stereochemical control, remains a significant challenge for chemists. rsc.org The development of catalytic asymmetric methods is a major focus in this field, aiming to create versatile P-stereogenic building blocks. researchgate.net Strategies often involve the use of chiral auxiliaries, such as those derived from natural alcohols like menthol, to guide the stereochemical outcome of reactions involving phosphorus reagents. rsc.org Asymmetric catalysis, including transition metal catalysis and organocatalysis, provides powerful methods for obtaining enantiomerically pure organophosphorus compounds. mdpi.com

While Benzyl dicyclohexylcarbamimidate is a known activating agent, its specific application as a reagent in the synthesis of chiral organophosphorus compounds is not extensively documented in the reviewed literature. The field predominantly relies on other strategies, such as the use of chiral H-P reagents or transition metal-catalyzed cross-coupling reactions, to achieve stereoselectivity. rsc.orgresearchgate.net

Protecting Group Chemistry and Activation Strategies

The benzyl group is one of the most common protecting groups for alcohols and carboxylic acids due to its general stability and ease of removal by hydrogenolysis. scielo.org.pe this compound, in the form of O-benzyl-N,N'-dicyclohexylisourea, functions as an activated form of benzyl alcohol, facilitating the protection of other functional groups under mild conditions. scielo.org.pe

The activation strategy involves the initial synthesis of the isourea itself. O-benzyl-N,N'-dicyclohexylisourea is prepared by the reaction of benzyl alcohol with N,N'-dicyclohexylcarbodiimide (DCC), often with a catalytic amount of copper(II) chloride (CuCl₂). scielo.org.peredalyc.orguni-bayreuth.de This pre-formed reagent can then be used to benzylate carboxylic acids, particularly α-hydroxycarboxylic acids, without the need for the one-pot carbodiimide (B86325) method, which can lead to hard-to-remove N-acylurea byproducts. scielo.org.pescielo.org.pe

This method is advantageous because it proceeds under mild conditions, requires short reaction times, and results in high yields of the desired benzyl esters. scielo.org.pe The purification of the final products is also simplified, as the major byproduct, N,N'-dicyclohexylurea, is easily filtered off. redalyc.org The use of O-benzyl-N,N'-dicyclohexylisourea represents an effective strategy for protecting hydroxyl groups, which is a fundamental operation in the multi-step synthesis of complex organic molecules. researchgate.netscielo.org.pe

Table 2: Reaction Conditions for Benzylation of α-Hydroxy Acids This table is interactive. You can sort and filter the data.

| Substrate | Reagent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl alcohol + DCC | N/A | CuCl₂ | N/A | 60 | 24h | 87 | scielo.org.pe |

| 2-Hydroxybutanoic acid | O-benzyl-N,N'-dicyclohexylisourea | N/A | THF | 60 | 16h | High | redalyc.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into electron distribution and orbital energies, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a key component of these analyses, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. For Benzyl (B1604629) dicyclohexylcarbamimidate, specific values for the HOMO and LUMO energies, and consequently the HOMO-LUMO gap, have not been reported.

Charge Distribution and Electrostatic Potentials

Analysis of charge distribution and the resulting molecular electrostatic potential (MEP) is vital for understanding how a molecule will interact with other chemical species. MEP maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a visual guide to reactive centers. Without specific computational studies on Benzyl dicyclohexylcarbamimidate, detailed charge distribution values and MEP maps are unavailable.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT calculations are widely used to model reaction mechanisms, providing detailed energetic and geometric information about reactants, transition states, and products. Such studies are instrumental in understanding the step-by-step process of a chemical transformation. However, no DFT studies specifically detailing the reaction mechanisms involving this compound have been published.

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive landscape of a molecule's energy as a function of its geometry. Mapping the PES is crucial for identifying all possible stable structures (isomers) and the transition states that connect them, thereby offering a complete picture of the molecule's conformational space and reactive possibilities. For this compound, such a detailed mapping has not been performed.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their interactions with other molecules, such as solvents or biological macromolecules. These simulations provide insights into how intermolecular forces govern the bulk properties and interaction patterns of a substance. No MD simulation studies focusing on the intermolecular interactions of this compound have been reported in the scientific literature.

Prediction of Spectroscopic Properties and Experimental Validation

Currently, there is a lack of published theoretical predictions of the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) spectra. Computational methods, often employing Density Functional Theory (DFT), are commonly used to calculate these properties, which can then be compared with experimental data for structural validation. However, for this compound, neither predicted nor comprehensive experimental spectroscopic data sets are readily available in scientific databases.

Table 1: Availability of Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data Availability | Experimental Data Availability |

| ¹H NMR | Not Available | Not Readily Available |

| ¹³C NMR | Not Available | Not Readily Available |

| Infrared (IR) | Not Available | Not Readily Available |

| Mass Spectrometry (MS) | Not Available | Not Readily Available |

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a computational technique used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein or nucleic acid. This is a cornerstone of modern drug discovery and development. For a compound to be a candidate for such modeling, it or its derivatives would typically show some biological activity or be structurally similar to other known bioactive molecules.

There is no information in the scientific literature to suggest that this compound or its immediate derivatives have been investigated as scaffolds for ligand-receptor interactions. Studies often focus on molecular scaffolds that are known to interact with specific biological targets. While research exists on scaffolds like benzimidazoles or benzyl vinylogous derivatives, these are structurally distinct from this compound, and the findings from those studies cannot be extrapolated to this compound. The absence of such studies indicates that this compound has not been identified as a promising scaffold for targeting specific biological receptors to date.

Synthesis and Evaluation of Benzyl Dicyclohexylcarbamimidate Derivatives and Analogues

Systematic Structural Modifications of the Benzyl (B1604629) and Dicyclohexyl Moieties

The synthesis of O-benzyl-N,N'-dicyclohexylisourea and its derivatives can be achieved through the direct reaction of the corresponding alcohol with N,N'-dicyclohexylcarbodiimide (DCC), often catalyzed by copper(II) chloride. redalyc.orgscielo.org.peresearchgate.net This method provides a template for creating a wide array of analogues by systematically modifying either the benzyl or the dicyclohexyl portions of the molecule.

Modification of the Benzyl Moiety: Structural variations on the benzyl group are typically introduced by using substituted benzyl alcohols as starting materials. By reacting DCC with various electronically and sterically diverse benzyl alcohols (e.g., those bearing electron-donating or electron-withdrawing groups on the aromatic ring), a library of O-benzyl-N,N'-dicyclohexylisourea derivatives can be generated. For example, reacting p-nitrobenzyl alcohol or p-methoxybenzyl alcohol with DCC would yield the corresponding p-nitrobenzyl- and p-methoxybenzyl-dicyclohexylcarbamimidates.

Modification of the Dicyclohexyl Moieties: Alterations to the N,N'-dicyclohexyl portion of the molecule require a more foundational synthetic approach. This involves the synthesis of novel carbodiimides where one or both cyclohexyl groups are replaced by other alkyl or aryl substituents. The general synthesis for such carbodiimides often starts with the corresponding N,N'-disubstituted thioureas or ureas, which are then subjected to dehydration or desulfurization reactions. fishersci.co.uk For instance, starting with N-cyclohexyl-N'-isopropylurea would ultimately lead to an N-cyclohexyl-N'-isopropylcarbodiimide, which could then react with benzyl alcohol to form O-benzyl-N-cyclohexyl-N'-isopropylisourea. This systematic substitution allows for fine-tuning the steric and electronic properties of the carbamimidate core.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of O-Alkyl-N,N'-disubstituted-isoureas

One reported synthesis of O-benzyl-N,N'-dicyclohexylisourea involves stirring benzyl alcohol with DCC and a catalytic amount of CuCl₂ at 60°C, yielding the product as a colorless oil after purification. redalyc.orgscielo.org.pe

Influence of Substituents on Reactivity and Selectivity

The O-benzyl-N,N'-dicyclohexylcarbamimidate (an O-acylisourea intermediate) is a highly reactive species that serves to activate a carboxyl group for subsequent reaction with a nucleophile, such as an amine or an alcohol. creative-peptides.comfishersci.co.uk The structure of this intermediate can be modified to control its reactivity and the selectivity of the subsequent coupling reaction. The influence of substituents on both the benzyl and dicyclohexyl moieties plays a critical role.

Influence of Benzyl Group Substituents: The benzyl group functions as part of a leaving group in the subsequent acylation step. The reactivity of the carbamimidate intermediate is therefore highly dependent on the electronic properties of the substituents on the benzyl ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the benzyl ring increase the reactivity of the O-benzyl-N,N'-dicyclohexylcarbamimidate. mdpi.comsci-hub.se These groups stabilize the departing benzyloxy anion, making it a better leaving group and thus accelerating the rate of nucleophilic attack on the activated carbonyl.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups decrease the reactivity of the intermediate. These groups destabilize the departing benzyloxy anion, making it a poorer leaving group and slowing the subsequent coupling step.

This relationship allows for the tuning of reaction rates. For difficult or slow coupling reactions, a derivative with an EWG on the benzyl moiety would be preferable.

Influence of Dicyclohexyl Moiety Substituents: Modifying the N-alkyl or N-aryl groups primarily impacts the steric environment around the reactive center and the solubility of the resulting urea (B33335) byproduct.

Steric Hindrance: Replacing cyclohexyl groups with bulkier substituents can hinder the approach of nucleophiles, potentially slowing down the reaction. Conversely, smaller groups might accelerate the reaction.

Solubility: A significant challenge in DCC-mediated couplings is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble. uni-kiel.de Designing analogues with more soluble urea byproducts, such as by using N-isopropyl groups as seen in diisopropylcarbodiimide (DIC), simplifies purification. rsc.org The development of water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) represents a pinnacle of this strategy, where the resulting urea is water-soluble and easily removed by aqueous extraction. nih.govanalis.com.my

The following table summarizes the expected effects of various substituents on the reactivity of the carbamimidate intermediate.

| Moiety Modified | Substituent Type | Example Substituent | Expected Effect on Reactivity | Rationale |

| Benzyl | Electron-Withdrawing | -NO₂ | Increase | Stabilizes the leaving benzyloxy group. mdpi.com |

| Benzyl | Electron-Donating | -OCH₃ | Decrease | Destabilizes the leaving benzyloxy group. |

| Dicyclohexyl | Sterically Smaller | -CH(CH₃)₂ | Increase | Reduces steric hindrance at the reaction center. rsc.org |

| Dicyclohexyl | Water-Solubilizing | -(CH₂)₃N(CH₃)₂ | No direct effect on intrinsic reactivity, but improves processability. | Creates a water-soluble urea byproduct for easy removal. nih.gov |

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of benzyl dicyclohexylcarbamimidate is intrinsically linked to the mechanism of carbodiimide-mediated coupling reactions. The process is initiated by the reaction of a carboxylic acid with the carbodiimide (e.g., DCC) to form the highly reactive O-acylisourea intermediate. creative-peptides.comorganic-chemistry.orglibretexts.org This intermediate is the central species whose stability and subsequent reaction pathways are dictated by its structure.

The O-acylisourea can follow several pathways:

Reaction with a Nucleophile: It can be attacked by an external nucleophile (like an amine or alcohol) to form the desired amide or ester, releasing dicyclohexylurea (DCU). creative-peptides.comfishersci.co.uk

Intramolecular Rearrangement: It can undergo an O-to-N acyl migration to form a stable, unreactive N-acylurea. This is a common side reaction that reduces the yield of the desired product. organic-chemistry.orgnih.gov

Reaction with another Carboxylic Acid: It can react with a second molecule of the carboxylic acid to form a symmetric anhydride, which is also an active acylating agent. creative-peptides.com

The structure of the benzyl and dicyclohexyl groups directly influences the rates of these competing pathways. Structure-activity relationship (SAR) studies have shown that electronic effects are paramount. mdpi.comtandfonline.com For instance, attaching an electron-withdrawing group to the benzyl moiety makes the oxygen atom more electrophilic and the entire benzyloxy group a better leaving group, accelerating the desired nucleophilic attack (pathway 1).

Mechanistic investigations, including kinetic studies, have been used to probe these relationships. nih.govresearchgate.netacs.org The rate of the coupling reaction is often enhanced by additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgtandfonline.com These additives intercept the O-acylisourea intermediate to form a new "active ester" (e.g., an HOBt-ester or an acylated DMAP). These new intermediates are more stable towards the undesirable intramolecular rearrangement to N-acylurea but are still sufficiently reactive towards the amine or alcohol nucleophile, thereby improving reaction efficiency and reducing side products. organic-chemistry.orguni-kiel.de

Quantitative structure-activity relationship (QSAR) models have been developed for related systems to correlate structural descriptors with reaction outcomes, providing a predictive framework for understanding how modifications will impact reactivity and selectivity. mdpi.comacs.org These models confirm that factors like the electronic character of substituents and steric hindrance are key determinants of the reaction's success.

Development of Novel Carbodiimide and Carbamimidate Scaffolds

Research extending from the fundamental structure of this compound and its parent carbodiimide, DCC, has led to the development of novel reagents and scaffolds with improved properties and new applications. uni-kiel.demdpi.com The primary motivations for creating new scaffolds are to enhance solubility, modulate reactivity, simplify purification, and reduce side reactions like racemization. uni-kiel.deresearchgate.net

Key Developments in Novel Scaffolds:

Water-Soluble Carbodiimides: The most significant evolution was the creation of water-soluble carbodiimides, exemplified by EDC. By incorporating a hydrophilic amine side-chain, the resulting urea byproduct becomes water-soluble, which is a major advantage for purification, especially in the synthesis of large biomolecules like peptides. nih.gov

Ionic Liquid-Supported Carbodiimides: More recent innovations include attaching the carbodiimide functionality to an ionic liquid support. This approach combines the reactivity of the carbodiimide with the unique properties of ionic liquids, potentially allowing for easier separation and recycling of the reagent. One synthetic route involves using 3-azidobenzyl chloride to introduce an imidazolium (B1220033) moiety, followed by a Staudinger reaction to form the carbodiimide. researchgate.net

Polymer-Supported Carbodiimides: To facilitate product purification, carbodiimide functionalities have been immobilized on solid polymer supports. This allows the coupling reaction to occur in solution, after which the polymer-bound urea byproduct can be removed by simple filtration. This is particularly useful in flow chemistry applications. researchgate.net

Carbodiimides with Reduced Racemization: In peptide synthesis, a major side reaction is the racemization of the activated amino acid. The development of new carbodiimides and, more importantly, the use of additives like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in conjunction with carbodiimides like DIC, has been shown to be superior to classic HOBt in suppressing racemization and improving yields. uni-kiel.demdpi.com

These advancements illustrate a clear trajectory from the foundational chemistry of simple carbodiimides like DCC toward highly specialized and efficient reagents designed for complex synthetic challenges. The core principle of activating a carboxylic acid via a carbamimidate-like intermediate remains, but the scaffold is engineered to meet modern synthetic demands.

Emerging Research Frontiers and Future Directions

Catalyst Design and Green Chemistry Approaches in Carbamimidate Synthesis

The synthesis of carbamimidates, including Benzyl (B1604629) dicyclohexylcarbamimidate, has traditionally involved the use of stoichiometric reagents, which can lead to significant waste generation. Modern research is increasingly focused on developing catalytic and more environmentally benign methods for their preparation, aligning with the principles of green chemistry.

A key development in the synthesis of O-benzyl-N,N'-dicyclohexylisourea (an alternative name for Benzyl dicyclohexylcarbamimidate) is the use of copper(II) chloride as a catalyst. redalyc.orgscielo.org.pe This method involves the reaction of benzyl alcohol with dicyclohexylcarbodiimide (B1669883) (DCC) under mild conditions, offering an improvement over non-catalytic routes. redalyc.orgscielo.org.pe The catalytic approach not only enhances the reaction efficiency but also reduces the need for harsh reaction conditions, thereby minimizing energy consumption and the formation of byproducts. ucl.ac.uk

The principles of green chemistry extend beyond just the use of catalysts. They also encompass the use of less hazardous solvents, minimizing waste, and designing processes with high atom economy. rsc.org In the context of carbamimidate synthesis, future research is likely to explore:

Development of Novel Catalysts: Investigating other transition metal catalysts or even organocatalysts could lead to more efficient and selective syntheses. ucl.ac.uknih.gov Boron-based catalysts, for instance, have shown promise in related amide bond formations and could be adapted for carbamimidate synthesis. ucl.ac.uk

Solvent Selection: Moving towards greener solvents or even solvent-free reaction conditions would significantly improve the environmental footprint of the synthesis. rsc.org

Waste Reduction: The primary byproduct in the synthesis of this compound from DCC is dicyclohexylurea (DCU). Developing methods for the efficient removal and potential recycling of DCU is a crucial aspect of making the process more sustainable.

The following table provides an overview of the reactants and catalysts involved in the synthesis of this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Benzyl alcohol | Dicyclohexylcarbodiimide (DCC) | Copper(II) chloride | This compound | Dicyclohexylurea (DCU) |

Exploration of Unprecedented Reactivity Modes and Synthetic Applications

Beyond its synthesis, the reactivity of this compound is a fertile ground for research. A significant application that has been explored is its use as a mild esterification agent for α-hydroxycarboxylic acids. redalyc.orgscielo.org.peresearchgate.net This reactivity provides a valuable tool for organic chemists, particularly in the synthesis of complex molecules where sensitive functional groups need to be preserved.

The reaction proceeds by the activation of the carboxylic acid by the carbamimidate, leading to the formation of the corresponding benzyl ester and dicyclohexylurea. redalyc.orgscielo.org.pe This method offers an alternative to other esterification procedures that might require harsher conditions or lead to undesirable side reactions. researchgate.net

Future research in this area could focus on:

Expanding the Substrate Scope: Investigating the reactivity of this compound with a wider range of nucleophiles beyond carboxylic acids could unveil new synthetic transformations.

Asymmetric Catalysis: Developing chiral catalysts that can mediate reactions involving this compound could open up avenues for the synthesis of enantiomerically enriched compounds.

Tandem Reactions: Designing one-pot reactions where this compound is generated in situ and then participates in a subsequent transformation could streamline synthetic processes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and higher throughput. seqens.commdpi.comnoelresearchgroup.com While specific studies on the flow synthesis of this compound are not yet prevalent, the general principles of these technologies are highly applicable.

Flow Chemistry:

Performing the synthesis of this compound in a continuous flow reactor could offer several benefits: seqens.comnoelresearchgroup.com

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, potentially leading to faster reaction times and higher yields. seqens.com

Improved Safety: The small reaction volumes inherent to flow chemistry minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. seqens.com

Facilitated Scale-up: Scaling up a continuous process is often more straightforward than scaling up a batch reaction. seqens.com

Automated Synthesis:

Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. chimia.chsynplechem.combeilstein-journals.org An automated system could be programmed to:

Optimize Reaction Conditions: Rapidly screen different catalysts, solvents, temperatures, and reactant ratios to identify the optimal conditions for the synthesis of this compound.

Synthesize Analogs: Automate the synthesis of a library of related carbamimidates by varying the alcohol and carbodiimide (B86325) starting materials. chemspeed.com

Integrate with Purification and Analysis: Couple the synthesis platform directly with purification systems (e.g., automated chromatography) and analytical instruments (e.g., HPLC, NMR) for a fully streamlined workflow. chemspeed.com

Advanced Spectroscopic Characterization Techniques for In Situ Studies

Understanding the mechanism of a chemical reaction is crucial for its optimization and for the discovery of new reactivity. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions, known as in situ studies, are invaluable in this regard.

For the study of carbamimidate synthesis, in situ infrared (IR) spectroscopy has proven to be a powerful tool. rsc.orgrsc.org By monitoring the changes in the vibrational frequencies of the reactants, intermediates, and products over time, researchers can gain insights into the reaction kinetics and mechanism. For instance, the disappearance of the characteristic isocyanate peak and the appearance of the carbamate (B1207046) peak can be tracked to follow the progress of the reaction. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another fundamental technique for the characterization of this compound and for studying its formation. redalyc.orgscielo.org.peresearchgate.net High-resolution NMR can provide detailed structural information and can also be used to monitor reaction kinetics.

Future directions in this area may involve the application of more advanced in situ techniques, such as:

In situ Raman Spectroscopy: To complement IR data and provide information on non-polar bonds.

Process Analytical Technology (PAT): Integrating various in situ spectroscopic probes into a reaction vessel to provide comprehensive real-time data for process control and optimization.

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations to gain a deeper understanding of the observed spectra and the underlying molecular structures and dynamics.

Chemoinformatic and Machine Learning Approaches for Reaction Prediction

The fields of chemoinformatics and machine learning are revolutionizing chemical research by enabling the prediction of reaction outcomes and the discovery of new synthetic routes. nih.govrsc.orgarxiv.orgacs.org These computational tools can analyze vast amounts of chemical data to identify patterns and build predictive models.

In the context of this compound, chemoinformatic and machine learning approaches could be applied to:

Predict Reaction Yields and Selectivity: Develop models that can predict the outcome of the synthesis of this compound under different reaction conditions. acs.org

Discover Novel Reactivity: Use algorithms to screen for potential new reactions and applications of this compound by predicting its reactivity with a wide range of virtual reactants. nih.govrsc.org

Design Novel Catalysts: Employ machine learning models to identify promising new catalyst structures for carbamimidate synthesis based on desired properties and performance metrics. nih.gov

Retrosynthetic Analysis: Utilize AI-powered tools to devise novel and efficient synthetic routes to this compound and its derivatives. arxiv.org

The development and application of these in silico methods will undoubtedly accelerate the pace of research and innovation in the field of carbamimidate chemistry.

Q & A

Q. What are the standard protocols for synthesizing benzyl dicyclohexylcarbamimidate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between benzyl alcohol and dicyclohexylcarbodiimide derivatives under anhydrous conditions. Catalysts such as ammonium cerium phosphate (used in analogous esterification reactions) can enhance yield . Optimization requires a uniform experimental design (e.g., varying molar ratios, temperature, and catalyst loading) combined with data mining to identify critical parameters. For example, in benzyl acetate synthesis, reaction time and acid-to-alcohol ratios were systematically analyzed to maximize conversion .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify imidate group integration and cyclohexyl substituents.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade samples).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., CHNO for structural analogs) .

- Infrared (IR) Spectroscopy : Identify carbamimidate-specific stretches (e.g., C=N at ~1650 cm).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Keep containers sealed in dry, ventilated areas away from ignition sources .

- Spill Management : Collect solids with absorbent materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as inconsistent catalytic activity or yield variations?

Methodological Answer:

- Statistical Analysis : Perform triplicate experiments with ANOVA to assess significance of observed differences.

- Cross-Validation : Compare results across multiple characterization methods (e.g., HPLC vs. NMR purity assessments).

- Parameter Screening : Re-examine variables like solvent polarity or moisture content, which may alter reaction kinetics .

Q. What computational approaches are suitable for predicting the stability and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological targets using SMILES notation (e.g., [C@H] configurations for stereoisomers) .

- Thermodynamic Modeling : Predict decomposition pathways under thermal stress using Gibbs free energy calculations.

Q. How does this compound behave under extreme pH or thermal conditions, and what experimental methods can assess its stability?

Methodological Answer:

- Thermal Gravimetric Analysis (TGA) : Measure mass loss at elevated temperatures (e.g., 25–300°C) to identify decomposition points.

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC .

- Accelerated Aging Tests : Store samples at 40°C/75% relative humidity for 4–8 weeks to simulate long-term stability .

Q. What mechanistic insights can be gained from studying the catalytic pathways of this compound in organic reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack).

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to detect transient intermediates.

- Isotopic Labeling : Track or in reactants to map bond-forming/breaking events .

Q. How can researchers design experiments to explore novel applications of this compound in interdisciplinary studies (e.g., materials science or enzymology)?

Methodological Answer:

- Iterative Hypothesis Testing : Start with small-scale pilot studies (e.g., testing as a crosslinking agent in polymer gels).

- Collaborative Workflows : Partner with computational chemists to predict interactions or with biologists to screen for enzyme inhibition.

- Literature Mining : Use platforms like PubMed or Reaxys to identify structurally similar compounds with documented applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.